6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
6-Acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiazole-pyrimidine core with an acetyl substituent at the 6-position. Its molecular formula is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol (derived from the base structure in with an added acetyl group). The compound is synthesized via acetylation of precursor thiazolo[3,2-a]pyrimidinones using acetic anhydride under reflux conditions, as demonstrated in the formation of 8-acetyl derivatives in .
Properties
IUPAC Name |
6-acetyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHMMVAJYNHNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . The reaction proceeds through the formation of intermediate compounds, which are then nitrated with a mixture of nitric and sulfuric acid to yield 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones. These nitro derivatives are subsequently reduced to the corresponding amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro derivatives to amines is a common reaction.
Substitution: The compound can undergo substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acid mixtures are commonly used for nitration.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Acetylcholinesterase Inhibitors
One of the most notable applications of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives is their potential as acetylcholinesterase inhibitors. These compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This action is particularly relevant for developing treatments for Alzheimer's disease.
A study demonstrated that a series of derivatives synthesized from this compound exhibited varying degrees of inhibition against human acetylcholinesterase in vitro. The most promising compounds were identified through virtual screening methods and synthesized using the Biginelli reaction and Hantzsch-type condensation techniques. The results indicated that certain structural modifications significantly enhanced inhibitory activity, highlighting the compound's potential as a lead for drug development in neurodegenerative diseases .
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Some derivatives have shown effective antibacterial and antifungal activities against various pathogens. These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Development of Acetylcholinesterase Inhibitors
In a detailed investigation, researchers synthesized several derivatives of this compound and evaluated their biological activity against acetylcholinesterase. The study utilized various analytical techniques such as IR spectroscopy and NMR to characterize the compounds. The most effective inhibitors were found to contain specific functional groups that enhanced binding affinity to the enzyme .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of newly synthesized derivatives of this compound. The study involved testing these compounds against clinical isolates of bacteria and fungi. Results indicated significant antimicrobial activity in several derivatives, suggesting that modifications to the thiazole-pyrimidine framework could lead to potent new treatments for infections .
Mechanism of Action
The mechanism of action of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to mimic purine bases, enabling it to bind to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects, such as antibacterial and antitubercular activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and related derivatives:
Key Comparative Insights :
In contrast, benzoyl derivatives () introduce conjugated π-systems, enhancing planarity and lipophilicity, which may improve membrane permeability in biological systems .
Sulfonyl derivatives () are often used in drug design for their ability to interact with enzyme active sites, as seen in kinase inhibitors .
Synthetic Accessibility: The acetylated compound is synthesized in one step via acetylation (), whereas carboxylic acid derivatives () require additional oxidation steps, impacting yield and scalability . Amino-substituted analogs () involve multi-step routes, including cyclization and reduction, making them less synthetically accessible .
Physicochemical Properties :
- The acetyl group increases hydrophobicity compared to the parent compound (), which may limit aqueous solubility but enhance passive diffusion in biological systems.
- Carboxylic acid derivatives () exhibit higher polarity, favoring solubility in polar solvents and enabling salt formation for pharmaceutical formulations .
Biological Activity
6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring with an acetyl group at the sixth position, contributes to its biological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 194.21 g/mol
- CAS Number : 106265-58-1
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it significantly inhibits cyclooxygenase-2 (COX-2) activity. The IC values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed effective inhibition, suggesting its potential as a lead compound in developing new antimicrobial agents .
3. Antiproliferative Effects
Research into the antiproliferative effects of this compound indicates that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thiazolopyrimidine derivatives:
| Compound | Activity | IC |
|---|---|---|
| This compound | Anti-inflammatory | 0.04 μmol (COX-2) |
| 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | Antimicrobial | Varies by strain |
| 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | Antiproliferative | Varies by cancer type |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
